molecular formula C7H10N4O3 B1355866 4-nitro-3-propyl-1H-pyrazole-5-carboxamide CAS No. 139756-08-4

4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B1355866
CAS No.: 139756-08-4
M. Wt: 198.18 g/mol
InChI Key: OEOQYHINYSQQOO-UHFFFAOYSA-N
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Description

4-Nitro-3-propyl-1H-pyrazole-5-carboxamide (molecular formula: C₇H₁₀N₄O₃; molecular weight: 198.18 g/mol) is a nitro-substituted pyrazole carboxamide derivative. Its structure features a nitro group at position 4, a propyl chain at position 3, and a carboxamide group at position 5 of the pyrazole ring . The compound is primarily utilized in research settings, with commercial availability in quantities ranging from 500 mg to 100 g, priced between $555 and $5,927 depending on scale .

Properties

IUPAC Name

4-nitro-5-propyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-2-3-4-6(11(13)14)5(7(8)12)10-9-4/h2-3H2,1H3,(H2,8,12)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOQYHINYSQQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588379
Record name 4-Nitro-5-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-08-4
Record name 4-Nitro-5-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
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Preparation Methods

Step 1: Formation of Pyrazole Ring

The initial step involves reacting hydrazine hydrate ($$N2H4$$) with a diketone precursor to form the pyrazole ring. This reaction is typically performed under basic conditions (e.g., sodium hydroxide, $$NaOH$$) to facilitate cyclization.

Step 2: Nitration

The nitration step introduces a nitro group at the 4-position of the pyrazole ring. The reaction uses concentrated nitric acid ($$HNO3$$) and sulfuric acid ($$H2SO_4$$) as nitrating agents. Controlled temperatures are essential to prevent over-nitration or degradation:

  • Reaction temperature: ~0–5°C.
  • Monitoring via thin-layer chromatography (TLC) ensures completion.

Step 3: Alkylation

Alkylation involves adding a propyl group at the 3-position of the pyrazole ring. This step uses an alkyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate ($$K2CO3$$) or sodium hydride ($$NaH$$). Solvents like dimethylformamide (DMF) are often employed for better solubility and reaction efficiency.

Step 4: Amidation

In the final step, the carboxylic acid derivative is converted into a carboxamide using ammonia ($$NH_3$$) or ammonium salts under mild heating conditions:

  • Reaction temperature: ~50–70°C.
  • Solvent: Methanol or ethanol.

Reaction Conditions and Yield

The synthesis typically yields a yellow solid with high purity confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).

Step Reagents/Conditions Outcome
Pyrazole formation $$N2H4$$, $$NaOH$$, diketone Formation of pyrazole ring
Nitration $$HNO3$$, $$H2SO_4$$, ~0–5°C Nitro group addition
Alkylation Propyl bromide, $$K2CO3$$, DMF Propyl group addition
Amidation $$NH_3$$, methanol, ~50–70°C Carboxamide formation

Notes on Industrial Production

In industrial settings, continuous flow reactors may be used for nitration and alkylation steps to ensure efficient mixing and temperature control. Automated systems help optimize yield and purity.

Challenges in Synthesis

  • Temperature control during nitration is critical to avoid side reactions.
  • Purification steps such as recrystallization from acetone or ethanol are necessary to achieve high purity.
  • Reaction monitoring using TLC or high-performance liquid chromatography (HPLC) ensures precision.

Chemical Reactions Analysis

Types of Reactions

4-nitro-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Reduction: 4-amino-3-propyl-1H-pyrazole-5-carboxamide.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-3-propyl-1H-pyrazole-5-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor interactions. Its structural similarity to biologically active compounds allows it to modulate the activity of various enzymes, potentially serving as a lead compound for drug development.

Chemistry Research

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as reductions and substitutions, makes it valuable for creating diverse chemical entities.

Case Study 1: Enzyme Inhibition Studies

Research published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition against specific enzymes involved in metabolic pathways. The study highlighted the compound's potential as a scaffold for developing new inhibitors targeting these enzymes.

Case Study 2: Agrochemical Applications

Another study explored the use of this compound in agrochemicals. The compound was tested for its efficacy as a pesticide, showing promising results in controlling pest populations while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 4-nitro-3-propyl-1H-pyrazole-5-carboxamide and related pyrazole derivatives:

Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol) Key References
This compound C₇H₁₀N₄O₃ -NO₂ (4), -CH₂CH₂CH₃ (3), -CONH₂ (5) Nitro, carboxamide 198.18
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide C₈H₁₂N₄O₃ -CH₃ (1), -NO₂ (4), -CH₂CH₂CH₃ (3), -CONH₂ (5) Methyl, nitro, carboxamide 212.21
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide C₂₁H₁₅ClN₆O -Cl (5), -CN (4), -CH₃ (3), -CONH₂ (4) Chloro, cyano, methyl, carboxamide 402.84
1-Methyl-4-(2-propoxybenzamido)-3-propylpyrazole-5-carboxamide C₁₈H₂₄N₄O₃ -CH₃ (1), -NHCO(2-propoxybenzoyl) (4), -CH₂CH₂CH₃ (3), -CONH₂ (5) Methyl, benzamido, carboxamide 352.41

Key Observations :

  • Substituent Effects: The presence of a nitro group at position 4 (electron-withdrawing) in the target compound contrasts with derivatives bearing chloro (electron-withdrawing) or cyano (polarizable) groups, which may influence reactivity and binding affinity .
  • N-Methylation : Addition of a methyl group at position 1 (e.g., 1-methyl-4-nitro-3-propyl derivative) increases molecular weight by ~14 g/mol and may enhance metabolic stability compared to the unmethylated parent compound .

Physicochemical Properties

Property This compound 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide 5-Chloro-1-aryl-pyrazole-4-carboxamide Derivatives
Melting Point (°C) Not reported 181–183 (analogous nitro derivatives) 123–183
Solubility Likely polar aprotic solvents (DMF, DMSO) Similar to parent compound Chloroform, ethanol
Stability Nitro group may confer thermal stability Enhanced stability due to N-methylation Variable based on substituents

Notes:

  • The nitro group in the target compound may confer oxidative stability but could pose challenges in reduction-sensitive environments .
  • Higher melting points in chloro- and cyano-substituted derivatives (e.g., 171–183°C) suggest stronger intermolecular forces (e.g., dipole-dipole interactions) compared to nitro analogs .

Biological Activity

4-Nitro-3-propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a nitro group and a carboxamide functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4O3C_8H_{10}N_4O_3 with a molar mass of 198.18 g/mol. The structural features include:

  • Nitro group at position 4
  • Propyl group at position 3
  • Carboxamide group at position 5

These functional groups contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt cellular processes in bacteria and fungi, potentially through the inhibition of specific enzymes or receptors involved in metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. The mechanism underlying these effects may involve the modulation of inflammatory mediators, thereby reducing the overall inflammatory response in affected tissues.

The biological activity of this compound can be explained through several key interactions:

  • Redox Reactions : The nitro group can participate in redox reactions, forming reactive intermediates that interact with cellular components.
  • Hydrogen Bonding : The pyrazole ring may engage in hydrogen bonding with biological macromolecules, enhancing its affinity for specific targets.
  • Enzyme Inhibition : Studies suggest that the compound may inhibit enzymes involved in critical metabolic pathways, leading to its observed biological effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-Nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamideIsopropyl group instead of propylAntimicrobial, anti-inflammatory
4-Nitro-3-methyl-1H-pyrazole-5-carboxamideMethyl group instead of propylAntimicrobial
4-Nitro-3-(propan-2-thiol)-1H-pyrazoleThiol group instead of carboxamideLimited studies available

This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of pyrazole derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. For example:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • Anti-inflammatory Research : Another study investigated the compound's effect on cytokine production in human macrophages, revealing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Mechanistic Insights : A recent publication detailed the compound's interaction with cyclooxygenase enzymes (COX), suggesting that it may serve as a selective COX inhibitor, further supporting its potential therapeutic applications .

Q & A

Q. Table 1. Key Analytical Techniques for Structural Confirmation

TechniqueApplicationExample Data Source
HRMSMolecular weight verification
¹H/¹³C NMRSubstituent positioning
X-ray diffractionAbsolute configuration

Q. Table 2. Synthetic Routes and Yields

RouteKey StepsYield (%)Reference
Knorr cyclizationHydrazine + 1,3-diketone → nitration45–60
Directed metalationLithiation → nitro group installation70–85

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
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4-nitro-3-propyl-1H-pyrazole-5-carboxamide

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